
trans-2,2'-Cyclohexane-1,2-diyldiacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile: is a specialized chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is part of the nitrile family and is characterized by its unique molecular structure, which includes a cyclohexane ring with two acetonitrile groups attached at the 1 and 2 positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile typically involves the reaction of cyclohexane derivatives with acetonitrile under specific conditions. One common method includes the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane . The reaction conditions often require the presence of a catalyst and controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile may involve large-scale hydrogenation processes using specialized reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Oxidized products may include cyclohexane dicarboxylic acids.
Reduction: Reduced products include cyclohexane diamines.
Substitution: Substituted products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile is used as a building block for synthesizing more complex molecules. It is involved in the preparation of various ligands and catalysts .
Biology and Medicine: Its unique structure allows it to interact with biological molecules in specific ways .
Industry: In the industrial sector, trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2,2’-(Cyclohexane-1,1-diyl)diacetonitrile: This compound has a similar structure but differs in the position of the nitrile groups.
trans-Cyclohexane-1,2-diamine: Another related compound with amine groups instead of nitriles.
Uniqueness: trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile is unique due to its specific stereochemistry and the presence of two nitrile groups. This configuration provides distinct reactivity and interaction profiles compared to similar compounds .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-[(1S,2S)-2-(cyanomethyl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2/t9-,10-/m0/s1 |
InChI-Schlüssel |
FGLZWKOCMIRVFJ-UWVGGRQHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)CC#N)CC#N |
Kanonische SMILES |
C1CCC(C(C1)CC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


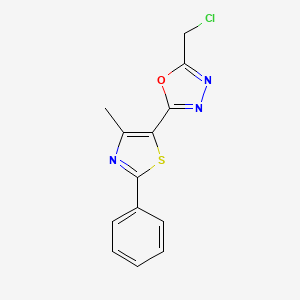
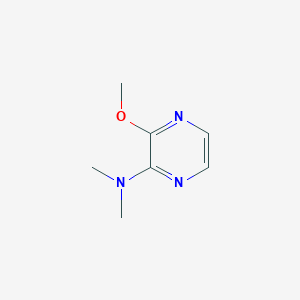

![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)
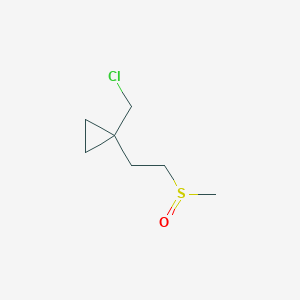

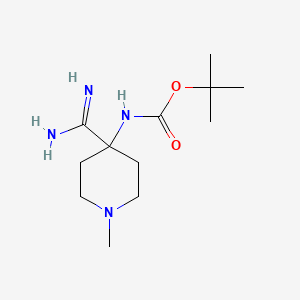
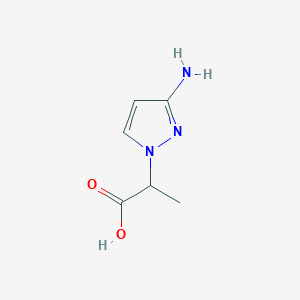


![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)


phosphanium bromide](/img/structure/B13151309.png)
